3-(5-Fluoro-2,4-dinitrophenyl)thiophene
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Overview
Description
3-(5-Fluoro-2,4-dinitrophenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of fluorine and dinitro groups on the phenyl ring attached to the thiophene core makes this compound particularly interesting for various applications in scientific research and industry .
Preparation Methods
The synthesis of 3-(5-Fluoro-2,4-dinitrophenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . Another method involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating various thiophene derivatives .
Chemical Reactions Analysis
3-(5-Fluoro-2,4-dinitrophenyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
3-(5-Fluoro-2,4-dinitrophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for detecting specific biological molecules.
Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which 3-(5-Fluoro-2,4-dinitrophenyl)thiophene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of fluorine and nitro groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-(5-Fluoro-2,4-dinitrophenyl)thiophene can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C10H5FN2O4S |
---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
3-(5-fluoro-2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C10H5FN2O4S/c11-8-3-7(6-1-2-18-5-6)9(12(14)15)4-10(8)13(16)17/h1-5H |
InChI Key |
LFEQYSUDOBIJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
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